N-(2-Bromobenzyl)oxetan-3-amine
Overview
Description
N-(2-Bromobenzyl)oxetan-3-amine is a useful research compound. Its molecular formula is C10H12BrNO and its molecular weight is 242.11 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
- A study by Reddy and Prasad (2021) described the synthesis of a series of oxetan-3-yl amide derivatives, which were evaluated for their antibacterial activity. This research exemplifies the potential of oxetane-containing compounds, similar in structure to N-(2-Bromobenzyl)oxetan-3-amine, in developing new antibacterial agents Reddy & Prasad, 2021.
Synthesis and Catalysis
Moriyama, Nakamura, and Togo (2014) explored the oxidative debenzylation of N-benzyl amides and O-benzyl ethers, showcasing methods that could be applicable for modifying compounds like this compound to enhance their reactivity or modify their functional groups for further applications Moriyama, Nakamura, & Togo, 2014.
The regioselective copper-catalyzed amination of bromobenzoic acids using aliphatic and aromatic amines by Wolf et al. (2006) provides insights into the chemistry of aromatic amination, which could be relevant for functionalizing compounds like this compound Wolf et al., 2006.
Yakushev et al. (2013) discussed the synthesis of macropolycycles comprising diazacrown and adamantane moieties via Pd-catalyzed amination reaction. This study underscores the versatility of palladium-catalyzed amination in synthesizing complex molecules, potentially including modifications of this compound Yakushev et al., 2013.
Amination reactions of aryl halides with nitrogen-containing reagents mediated by palladium/imidazolium salt systems were explored by Grasa et al. (2001). Such methodologies could be applied to the synthesis and functionalization of this compound derivatives for various applications Grasa et al., 2001.
Future Directions
Biochemical Analysis
Biochemical Properties
N-(2-Bromobenzyl)oxetan-3-amine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to undergo allylic amination with zwitterionic π-allylpalladium, followed by intramolecular ring-opening, resulting in the formation of medium-sized heterocycles . This interaction highlights its potential in synthetic chemistry and its ability to form complex structures through biochemical reactions.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to undergo ring-opening reactions suggests that it may play a role in modulating cellular activities by interacting with specific cellular components . Detailed studies on its cellular effects are still needed to fully understand its impact on different cell types.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with enzymes and proteins, potentially inhibiting or activating their functions. For example, its interaction with zwitterionic π-allylpalladium leads to the formation of medium-sized heterocycles, indicating its ability to modulate enzyme activity
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. Factors such as stability, degradation, and long-term effects on cellular function need to be considered. The compound’s stability and degradation rates can influence its efficacy and impact on cellular processes. Long-term studies are essential to determine any potential adverse effects or changes in cellular function resulting from prolonged exposure to this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s ability to undergo ring-opening reactions suggests its involvement in metabolic processes that require the formation of medium-sized heterocycles . Detailed studies on its metabolic pathways are necessary to understand its role in cellular metabolism fully.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity and function. The compound may interact with transporters or binding proteins, affecting its localization and accumulation. Understanding its transport mechanisms can provide insights into its bioavailability and potential therapeutic applications .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The compound’s localization can influence its interactions with biomolecules and its overall impact on cellular processes
Properties
IUPAC Name |
N-[(2-bromophenyl)methyl]oxetan-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-10-4-2-1-3-8(10)5-12-9-6-13-7-9/h1-4,9,12H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIYOYNALDGDCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NCC2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.